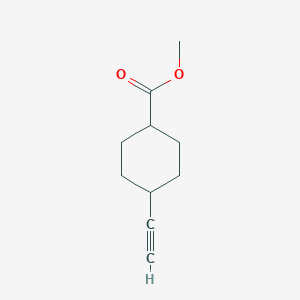

Methyl 4-ethynylcyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-ethynylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFRGJPOUEGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254116-41-0 | |

| Record name | methyl 4-ethynylcyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-ethynylcyclohexane-1-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 4-ethynylcyclohexane-1-carboxylate, a valuable bifunctional building block for researchers and professionals in drug development and materials science. We will delve into its structure, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data for its characterization, and its potential applications, particularly in the realm of click chemistry and medicinal chemistry.

Introduction: A Molecule of Strategic Importance

Methyl 4-ethynylcyclohexane-1-carboxylate is a fascinating molecule that combines a rigid cyclohexyl scaffold with two versatile functional groups: a methyl ester and a terminal alkyne. This unique combination makes it a highly attractive building block in organic synthesis. The cyclohexane core provides a three-dimensional element, which is increasingly sought after in drug design to escape the "flatland" of aromatic compounds. The methyl ester offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

The terminal alkyne functionality is of particular significance. It is a key participant in the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages.[1][2] This reaction's high yield, stereospecificity, and tolerance of a wide range of functional groups have made it a cornerstone of modern drug discovery, bioconjugation, and materials science.[3] The acetylene group itself is considered a "privileged structural feature" in medicinal chemistry, appearing in numerous approved drugs and serving as a valuable pharmacophore.[][5]

This guide will provide a detailed exploration of this promising, yet sparsely documented, chemical entity.

Molecular Structure and Properties

Methyl 4-ethynylcyclohexane-1-carboxylate possesses a molecular formula of C₁₀H₁₄O₂ and a molar mass of 166.22 g/mol .[6] The structure features a cyclohexane ring substituted at the 1- and 4-positions with a methyl carboxylate group and an ethynyl group, respectively. The cyclohexane ring can exist in both cis and trans isomeric forms, which may impart different biological activities and material properties. The presence of the rigid alkyne and the ester functionality on the flexible cyclohexane ring creates a molecule with a unique conformational landscape.

Table 1: Physicochemical Properties of Methyl 4-ethynylcyclohexane-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [6] |

| Molar Mass | 166.22 g/mol | [6] |

| IUPAC Name | Methyl 4-ethynylcyclohexane-1-carboxylate | N/A |

| CAS Number | 1254116-41-0 | [6] |

Synthesis of Methyl 4-ethynylcyclohexane-1-carboxylate: A Proposed Pathway

Proposed Synthetic Scheme

Caption: Proposed synthesis of Methyl 4-ethynylcyclohexane-1-carboxylate.

Step 1: Synthesis of 4-Ethynylcyclohexane-1-carboxylic Acid via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable method for converting aldehydes and ketones into terminal alkynes.[7][8] This two-step procedure first generates a dibromoalkene, which is then treated with a strong base to yield the alkyne.

Experimental Protocol:

-

Formation of the Dibromo-olefin:

-

To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portionwise.

-

Stir the resulting dark red mixture for 30 minutes at 0 °C.

-

Add a solution of Methyl 4-oxocyclohexane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-(2,2-dibromovinyl)cyclohexane-1-carboxylate.

-

-

Formation of the Alkyne:

-

Dissolve the purified Methyl 4-(2,2-dibromovinyl)cyclohexane-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add n-butyllithium (2.2 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 4-ethynylcyclohexane-1-carboxylate.

-

Alternative Step: Esterification of 4-Ethynylcyclohexane-1-carboxylic Acid

Should the synthesis start from 4-oxocyclohexane-1-carboxylic acid, the Corey-Fuchs reaction would yield 4-ethynylcyclohexane-1-carboxylic acid. This can then be esterified to the desired product.

Experimental Protocol (Fischer Esterification):

-

Dissolve 4-ethynylcyclohexane-1-carboxylic acid (1.0 eq.) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 4-ethynylcyclohexane-1-carboxylate.

Structural Elucidation: Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Methyl 4-ethynylcyclohexane-1-carboxylate

| Technique | Predicted Peaks/Signals | Justification |

| ¹H NMR | δ ~3.67 (s, 3H, -OCH₃), δ ~2.3-2.5 (m, 1H, -CH-CO₂Me), δ ~2.0-2.2 (m, 1H, -CH-C≡CH), δ ~1.95 (s, 1H, -C≡CH), δ ~1.2-2.0 (m, 8H, cyclohexane ring protons) | The singlet for the methyl ester protons is characteristic. The acetylenic proton will appear as a singlet around 2.0 ppm. The cyclohexyl protons will be a series of complex multiplets. |

| ¹³C NMR | δ ~175 (-CO₂Me), δ ~83 (-C≡CH), δ ~69 (-C≡CH), δ ~52 (-OCH₃), δ ~40-45 (-CH-CO₂Me), δ ~25-35 (cyclohexane carbons) | The carbonyl carbon of the ester will be downfield. The two sp-hybridized carbons of the alkyne will be in the 70-85 ppm range. The methoxy carbon appears around 52 ppm. |

| FTIR (cm⁻¹) | ~3300 (C≡C-H stretch, sharp), ~2950-2850 (C-H stretch, aliphatic), ~2100 (C≡C stretch, weak), ~1735 (C=O stretch, ester) | The terminal alkyne C-H stretch is a sharp, characteristic peak. The C≡C stretch is often weak. The ester carbonyl stretch is a strong, prominent band. |

| Mass Spec (EI) | M⁺ at m/z 166. Other fragments may include [M-OCH₃]⁺ (m/z 135) and loss of the ethynyl group. | The molecular ion peak is expected. Fragmentation patterns will involve the loss of the ester and alkyne functionalities. |

Applications in Research and Development

The unique structural features of Methyl 4-ethynylcyclohexane-1-carboxylate position it as a valuable tool for researchers in several fields.

A Versatile Building Block for Drug Discovery

The incorporation of non-aromatic, three-dimensional scaffolds is a key strategy in modern medicinal chemistry to improve the physicochemical properties and novelty of drug candidates. The cyclohexane core of this molecule provides such a scaffold. The terminal alkyne allows for its use in click chemistry to rapidly generate libraries of compounds for biological screening.[3] The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The ethynyl group itself has been identified as a key feature in a number of approved drugs, contributing to target binding and metabolic stability.[][5][9]

Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials Science and Polymer Chemistry

Terminal alkynes are fundamental components in the synthesis of advanced materials. Through polymerization or incorporation into polymer backbones, Methyl 4-ethynylcyclohexane-1-carboxylate can be used to create novel polymers with tailored properties. The ester functionality can be further modified post-polymerization to introduce other chemical groups, leading to materials with applications in coatings, adhesives, and advanced composites.

Conclusion

Methyl 4-ethynylcyclohexane-1-carboxylate is a bifunctional molecule with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. Its key structural features, a modifiable ester group on a 3D scaffold and a terminal alkyne ready for click chemistry, make it a highly valuable tool for the creation of novel and complex molecular architectures. This guide provides a solid foundation for researchers and scientists to explore the synthesis and application of this promising compound.

References

-

A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]

-

Methyl 4-ethynylcyclohexane-1-carboxylate. (n.d.). ChemBK. Retrieved January 28, 2026, from [Link]

-

Corey-Fuchs Reaction. (n.d.). SynArchive. Retrieved January 28, 2026, from [Link]

-

Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

- WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.). Google Patents.

-

Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. (2008). SciSpace. Retrieved January 28, 2026, from [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed. Retrieved January 28, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry @ University of Colorado Boulder. Retrieved January 28, 2026, from [Link]

-

Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 28, 2026, from [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Using ethynylcyclohexane as a starting material and any other nee... (n.d.). Pearson. Retrieved January 28, 2026, from [Link]

-

Esterification of Carboxylic Acids with... (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

-

Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). PubMed. Retrieved January 28, 2026, from [Link]

Sources

- 1. Methyl 4-methyl-3-cyclohexene-1-carboxylate | C9H14O2 | CID 224855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. synarchive.com [synarchive.com]

- 8. Corey-Fuchs Reaction [organic-chemistry.org]

- 9. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-ethynylcyclohexane-1-carboxylate: Properties, Safety, and Handling for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-ethynylcyclohexane-1-carboxylate, a bifunctional molecule with significant potential in synthetic chemistry and drug discovery. By integrating a terminal alkyne and a methyl ester onto a cyclohexane scaffold, this compound serves as a versatile building block for the synthesis of complex molecular architectures. This document goes beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights into its chemical properties, safe handling protocols, and potential research applications, ensuring both safety and experimental success.

Chemical Identity and Physicochemical Properties

Methyl 4-ethynylcyclohexane-1-carboxylate is a substituted cycloalkane containing both an ester and an ethynyl functional group. These features make it a valuable synthon, particularly in click chemistry and for the introduction of a rigid cyclohexane core into larger molecules.

| Property | Value | Source |

| CAS Number | 1254116-41-0 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | methyl 4-ethynylcyclohexane-1-carboxylate | [1] |

| Synonyms | Cyclohexanecarboxylic acid, 4-ethynyl-, methyl ester; Methyl 4-ethynylcyclohexanecarboxylate | [1] |

| SMILES | COC(=O)C1CCC(CC1)C#C | [1] |

| InChI Key | YSLFRGJPOUEGCG-UHFFFAOYSA-N | [1] |

Hazard Assessment and GHS Classification

A specific MSDS for Methyl 4-ethynylcyclohexane-1-carboxylate is not publicly available. Therefore, a conservative hazard assessment is derived from the analysis of structurally related compounds: Methyl cyclohexanecarboxylate[3], Ethynylcyclohexane[2][4], and general knowledge of cyclohexane derivatives.[5][6]

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor. (based on related structures like methylcyclohexane and ethynylcyclohexane).[7][8]

Pictograms:

Signal Word: Warning [1][3] or Danger [7][8]

Causality of Hazards:

-

The ester functional group can be hydrolyzed in vivo to the corresponding carboxylic acid and methanol, which can contribute to systemic toxicity.

-

The cyclohexane ring contributes to the lipophilicity of the molecule, potentially facilitating absorption through the skin and distribution into tissues.[6]

-

The ethynyl group is a reactive moiety and can participate in various biochemical reactions. While not acutely toxic in this context, it is a site of potential metabolic activity.[2]

-

The overall structure suggests it may act as a central nervous system depressant , similar to other cyclohexane derivatives.[3][6]

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent safety protocols are essential when working with Methyl 4-ethynylcyclohexane-1-carboxylate.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Potential reaction pathways for Methyl 4-ethynylcyclohexane-1-carboxylate.

5.2. Application in Drug Discovery

The cyclohexane core is a common motif in pharmaceuticals due to its conformational rigidity and metabolic stability. The ethynyl group allows for the covalent attachment of this scaffold to biomolecules or other pharmacophores via "click" chemistry, a powerful tool in modern drug development. The ester functionality provides a handle for further derivatization to modulate solubility and other pharmacokinetic properties.

Experimental Protocols

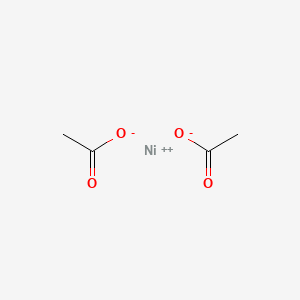

6.1. General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol outlines a general procedure for the conjugation of Methyl 4-ethynylcyclohexane-1-carboxylate with an azide-containing molecule.

-

Reaction Setup: In a clean, dry vial, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq.) and the desired azide (1.0-1.1 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2-0.5 eq.) in water.

-

Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Justification of Choices:

-

Solvent System: The t-butanol/water mixture is commonly used for CuAAC reactions as it effectively solubilizes both organic and inorganic reagents.

-

Sodium Ascorbate: This reducing agent is crucial for maintaining copper in the active Cu(I) oxidation state.

-

Copper(II) Sulfate: A readily available and stable precursor for the active Cu(I) catalyst.

Conclusion

Methyl 4-ethynylcyclohexane-1-carboxylate is a promising building block for chemical synthesis and drug discovery. Its unique combination of a reactive alkyne, a modifiable ester, and a stable cyclohexane core offers a wide range of synthetic possibilities. A thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to its successful and safe utilization in the laboratory. By following the guidelines outlined in this technical guide, researchers can confidently and responsibly explore the full potential of this versatile molecule.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 1-ethyl-6-oxo-2,4-cyclohexadiene-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

NICNAS. (2015). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

- RIFM. (2019). RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl. Food and Chemical Toxicology.

-

PubChem. (n.d.). Methyl 4-ethylcyclohexane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010148080A2 - Cyclohexane 1,4 carboxylates.

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Pearson. (n.d.). Using ethynylcyclohexane as a starting material and any other nee.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-cyclohexene-1-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

U.S. EPA. (2010). Provisional Peer-Reviewed Toxicity Values for Cyclohexane (CASRN 110-82-7). Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. 1254116-41-0 | Methyl 4-ethynylcyclohexane-1-carboxylate - AiFChem [aifchem.com]

- 2. CAS 931-48-6: Ethynylcyclohexane | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. Toxicity of Cyclohexane_Chemicalbook [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Methylcyclohex-1-ene-1-carboxylic acid | C8H12O2 | CID 219389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Using Methyl 4-ethynylcyclohexane-1-carboxylate

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," offering a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This reaction is celebrated for its quantitative yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] This application note provides a detailed experimental guide for utilizing Methyl 4-ethynylcyclohexane-1-carboxylate , a non-aromatic, cyclic alkyne, in CuAAC reactions. While specific literature on this particular reactant is limited, this guide synthesizes established CuAAC principles to provide a robust starting point for researchers.

Methyl 4-ethynylcyclohexane-1-carboxylate offers a unique building block for introducing a non-planar, saturated cyclic scaffold into target molecules. This can be particularly advantageous in medicinal chemistry for exploring new chemical space and improving pharmacokinetic properties. This document will detail the mechanistic underpinnings of the CuAAC reaction, provide a step-by-step experimental protocol, and discuss key considerations for reaction setup, monitoring, and product purification.

The CuAAC Reaction: Mechanism and Key Components

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-regioisomer.[3][5]

The catalytic cycle, as illustrated below, involves several key steps:

Caption: The catalytic cycle of the CuAAC reaction.

A crucial aspect of the CuAAC reaction is the source of the active Cu(I) catalyst. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more common and reliable approach is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6] This method ensures a consistent supply of the active Cu(I) catalyst throughout the reaction.

Experimental Protocol: CuAAC Reaction of Methyl 4-ethynylcyclohexane-1-carboxylate

This protocol provides a general procedure for the CuAAC reaction of Methyl 4-ethynylcyclohexane-1-carboxylate with a generic azide. It is intended as a starting point, and optimization of reactant ratios, catalyst loading, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents

-

Methyl 4-ethynylcyclohexane-1-carboxylate (MW: 166.22 g/mol )

-

Azide coupling partner (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: A 1:1 mixture of tert-butanol and water is a common starting point for many CuAAC reactions. Other potential solvents include THF, DMF, and DMSO, depending on the solubility of the reactants.

-

Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

-

Nitrogen or Argon source for inert atmosphere (optional but recommended)

Reaction Setup Workflow

Caption: A typical workflow for a CuAAC reaction.

Step-by-Step Procedure

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq.) and the chosen azide (1.0 - 1.2 eq.) in the selected solvent system (e.g., 1:1 t-BuOH/H₂O). The concentration should be in the range of 0.1 to 1.0 M.

-

Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%).

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%). An excess of the reducing agent is often used to prevent catalyst oxidation.

-

Reaction: Stir the reaction mixture vigorously at room temperature. While many CuAAC reactions are complete within a few hours, some may require gentle heating (e.g., 40-60 °C) or extended reaction times.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table provides a set of hypothetical starting conditions for the CuAAC reaction of Methyl 4-ethynylcyclohexane-1-carboxylate with benzyl azide.

| Parameter | Recommended Value | Rationale |

| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |

| Catalyst Loading (CuSO₄) | 2 mol% | Sufficient for catalysis in many cases; can be increased if the reaction is sluggish. |

| Reducing Agent (Na-Ascorbate) | 5 mol% | Ensures the copper remains in the active Cu(I) state. |

| Solvent | 1:1 t-BuOH/H₂O | A versatile solvent system that can accommodate a range of polarities. |

| Temperature | Room Temperature | CuAAC reactions are typically efficient at ambient temperatures. |

| Reaction Time | 2-24 hours | Highly dependent on the specific substrates; should be monitored. |

Expected Yield: Based on typical CuAAC reactions, yields for the formation of the triazole product are expected to be high, often in the range of 80-95%.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Slow or no reaction | Inactive catalyst (oxidized to Cu(II)) | Add more sodium ascorbate. Ensure the reaction is protected from excessive oxygen exposure. |

| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO). Gentle heating may also improve solubility. | |

| Steric hindrance | Increase catalyst loading and/or reaction temperature. Consider using a ligand to enhance catalyst activity. | |

| Formation of side products | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of sodium ascorbate is present. Degassing the solvent prior to use can also be beneficial. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and reliable method for the synthesis of 1,2,3-triazoles. This application note provides a comprehensive, albeit representative, protocol for the use of Methyl 4-ethynylcyclohexane-1-carboxylate in CuAAC reactions. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can effectively utilize this versatile building block to construct novel molecular architectures for a wide range of applications in chemistry and drug development. As with any new substrate, empirical optimization of the reaction conditions is key to achieving the best possible results.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[7][8][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

ChemBK. Methyl 4-ethynylcyclohexane-1-carboxylate. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Methyl 4-ethylcyclohexane-1-carboxylate | C10H18O2 | CID 15032104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Couplings with Methyl 4-ethynylcyclohexane-1-carboxylate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling, involving the sterically demanding aliphatic alkyne, Methyl 4-ethynylcyclohexane-1-carboxylate. Our goal is to provide a logical, in-depth framework for diagnosing and resolving issues of low conversion and yield, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during the coupling process.

Q1: My reaction shows zero conversion, and I've only recovered my starting materials. Where do I even begin?

A: When a reaction fails completely, the issue is often fundamental. Before re-running the entire experiment, perform a systematic check of the three pillars of the reaction: catalyst activity, reagent integrity, and reaction environment.

-

Catalyst System: Is your palladium catalyst active? Palladium(0) species are the active catalysts in the cycle. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can fail. Ensure your palladium and copper co-catalysts have not degraded; use fresh batches if in doubt.[1]

-

Reaction Environment: Sonogashira couplings are notoriously sensitive to oxygen.[2] Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[1][3] Ensure your solvent was properly degassed (see Protocol 1) and the reaction was maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

-

Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.[1] Ensure your aryl/vinyl halide and your Methyl 4-ethynylcyclohexane-1-carboxylate are pure.

Q2: My reaction mixture turned black and a precipitate formed. What happened?

A: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] This deactivates the catalyst and halts the reaction. Key causes include:

-

Oxygen Contamination: The most common culprit. Rigorous degassing is essential.

-

Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4][5]

-

High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition, especially with less stable ligands like triphenylphosphine (PPh₃).[5]

-

Impurities: Trace impurities can nucleate the aggregation of palladium atoms.

Q3: I see significant formation of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?

A: You are observing the Glaser homocoupling byproduct.[3] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[6] To mitigate this:

-

Improve Degassing: The most critical step is to rigorously exclude oxygen from your reaction.

-

Reduce Copper Loading: Often, only a catalytic amount of copper is needed. Using a large excess can accelerate homocoupling.[2] Some chemists suggest that the formation of the copper acetylide is not rate-limiting, and excess copper can be detrimental.[2]

-

Consider a Copper-Free Protocol: Copper-free Sonogashira reactions are a well-established alternative to avoid this issue entirely.[1][7] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently.[3]

Systematic Troubleshooting Guide: A Deeper Dive

If initial troubleshooting doesn't solve the problem, a more systematic approach is required. The unique structure of Methyl 4-ethynylcyclohexane-1-carboxylate—an aliphatic, sterically hindered alkyne—presents specific challenges that must be addressed.

1. The Substrate: Steric Hindrance and Reactivity

The cyclohexane ring is a bulky, three-dimensional substituent. Its conformational flexibility means the ethynyl group can occupy either an axial or a more stable equatorial position. The approach of the bulky palladium complex to the alkyne can be sterically hindered, slowing the reaction.[8][9]

-

Problem: Slow or stalled reaction due to steric hindrance from the cyclohexane moiety.

-

Causality: The bulky cyclohexane ring impedes the coordination of the alkyne to the metal centers. This is a more significant issue with aliphatic alkynes compared to linear or aromatic ones.[3]

-

Solution: Switch to a more effective ligand. Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[5] These ligands create a more reactive, coordinatively unsaturated palladium center that is better at activating hindered substrates.[5][10]

| Ligand Type | Examples | Rationale for Use with Hindered Substrates | Citation |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and bulky, increasing catalyst activity. Air-sensitive. | [10] |

| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky biaryl phosphines that stabilize the catalyst and facilitate difficult oxidative addition and reductive elimination steps. | [5] |

| Bidentate Ligands | dppf | Can provide additional stability to the palladium center in challenging couplings. | [5] |

2. The Catalyst System: Palladium and Copper

The choice and handling of your catalysts are paramount.

-

Problem: Low catalyst activity or rapid decomposition.

-

Causality: The active Pd(0) species is unstable. The ligands stabilize it, but the wrong ligand choice for a specific substrate can lead to failure.[5] The copper co-catalyst, while accelerating the key transmetalation step, can also introduce side reactions.[6]

-

Solutions & Optimization:

-

Palladium Source: Use a high-quality precatalyst. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) source that must be reduced first.

-

Ligand Screening: If steric hindrance is the suspected issue, perform a screen of ligands from the table above. The optimal ligand is often found empirically.[10]

-

Copper Co-catalyst: Ensure you are using fresh, high-quality CuI. It should be off-white or light tan, not green or brown.[1] Consider using copper(I) thiophene-2-carboxylate (CuTC) as an alternative additive, which can be effective for difficult substrates.[2]

-

3. Reaction Conditions: Solvent, Base, and Temperature

These three parameters are interconnected and must be optimized in concert.

-

Problem: Low conversion despite an active catalyst and pure reagents.

-

Causality: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11] The base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated in the catalytic cycle.[3]

-

Solutions & Optimization:

-

Base Selection: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard and can often be used as the solvent.[3] For difficult couplings, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially in copper-free systems.[5] The amine base also plays a role in the catalytic cycle by coordinating to the palladium complex.[3]

-

Solvent Screening: If a standard solvent like THF/amine mixture isn't working, consider screening other options. Aprotic polar solvents like DMF or NMP, or nonpolar solvents like toluene or dioxane, can have a profound effect on the reaction outcome.[5][11]

-

Temperature Adjustment: For sluggish reactions, particularly with less reactive aryl bromides or chlorides, increasing the temperature is often necessary.[2] Monitor for catalyst decomposition (blackening) when heating. A good starting point is room temperature for aryl iodides, and 50-80 °C for aryl bromides.[1]

-

| Parameter | Initial Condition | Alternative Options for Optimization | Rationale |

| Solvent | THF, Toluene | DMF, Dioxane, Acetonitrile | Affects solubility, catalyst stability, and reaction rate.[11] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | K₃PO₄, Cs₂CO₃, DBU | Base strength and type can significantly influence the rate of alkyne deprotonation and catalyst activity.[5] |

| Temperature | Room Temperature | 40 °C → 60 °C → 80 °C | Increases reaction rate but may also accelerate catalyst decomposition.[2] |

Visualizing the Problem: Workflows and Mechanisms

Understanding the logical flow of troubleshooting and the underlying reaction mechanism can provide critical insights.

Caption: The interconnected Palladium and Copper catalytic cycles.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a starting point for the coupling of an aryl bromide with Methyl 4-ethynylcyclohexane-1-carboxylate.

-

Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of argon, add degassed solvent (e.g., a 3:1 mixture of THF and DIPA). Add Methyl 4-ethynylcyclohexane-1-carboxylate (1.2 equiv).

-

Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three freeze-pump-thaw cycles.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., start at room temperature or 50 °C). [1]6. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. [1]7. Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Freeze-Pump-Thaw Degassing

This technique is highly effective for removing dissolved oxygen from reaction solvents and mixtures.

-

Freeze: Place your sealed reaction flask (ensure it can withstand pressure changes) in a cold bath of liquid nitrogen until the contents are completely frozen solid.

-

Pump: With the mixture still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solid.

-

Thaw: Close the flask to the vacuum line. Remove the flask from the liquid nitrogen bath and allow it to thaw completely in a room temperature water bath. You will see bubbles of dissolved gas being released from the liquid.

-

Repeat: Repeat this entire cycle two more times for a total of three cycles. After the final thaw, backfill the flask with an inert gas like argon or nitrogen.

References

-

Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

-

Fiveable. (n.d.). Sonogashira coupling Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

-

IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

-

YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.lucp.net [books.lucp.net]

Technical Support Center: Optimizing Catalyst Loading for Methyl 4-ethynylcyclohexane-1-carboxylate Click Chemistry

Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, with a specific focus on the use of Methyl 4-ethynylcyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental hurdles. Our approach is grounded in explaining the "why" behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the click chemistry of Methyl 4-ethynylcyclohexane-1-carboxylate.

Q1: What is the recommended starting catalyst loading for the click reaction with Methyl 4-ethynylcyclohexane-1-carboxylate?

For a typical small-scale reaction, a good starting point for catalyst loading is 1-5 mol% of a copper(II) sulfate (CuSO₄) precursor with 5-10 mol% of a reducing agent like sodium ascorbate.[1][2] The use of a stabilizing ligand is also highly recommended.

Q2: How does the stereochemistry of Methyl 4-ethynylcyclohexane-1-carboxylate affect the reaction?

Methyl 4-ethynylcyclohexane-1-carboxylate exists as cis and trans isomers. While both isomers will undergo the click reaction, the reaction rate might differ slightly due to the steric accessibility of the ethynyl group. The trans isomer, with the ethynyl group in a less sterically hindered equatorial position, may react more readily. For sterically hindered alkynes, specific catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, have been shown to be particularly effective.[1]

Q3: My reaction is sluggish or has stalled. What are the likely causes?

The most common cause for a sluggish or stalled CuAAC reaction is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[2][3] Other potential causes include insufficient catalyst loading, poor solubility of reactants, or the presence of impurities that can chelate with the copper catalyst.

Q4: Is a ligand necessary for this reaction?

While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the active Cu(I) oxidation state, prevent catalyst disproportionation, and can significantly accelerate the reaction rate, especially when working with low reactant concentrations.[4][5][6]

Q5: What is the best solvent for the click reaction with Methyl 4-ethynylcyclohexane-1-carboxylate?

The CuAAC reaction is remarkably versatile in its solvent compatibility.[1] For Methyl 4-ethynylcyclohexane-1-carboxylate, which is a relatively nonpolar molecule, common organic solvents like THF, acetonitrile, dichloromethane, or a mixture of t-butanol and water are excellent choices.[5][7] The choice of solvent may also depend on the solubility of the azide coupling partner.

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you might encounter.

Problem 1: Low to No Product Formation

| Possible Cause | Troubleshooting Action |

| Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) | This is the most frequent issue.[2][3] Ensure your reaction is set up under an inert atmosphere (nitrogen or argon) if possible, although it's not always strictly necessary for robust systems. Add a fresh solution of sodium ascorbate (5-10 mol%) to the reaction mixture. If the reaction proceeds, it confirms catalyst oxidation was the issue. For future reactions, consider using a slight excess of the reducing agent from the start.[1] |

| Insufficient Catalyst Loading | While click chemistry is efficient, sterically demanding substrates like the cyclohexyl derivative might require a higher catalyst loading. Incrementally increase the CuSO₄ concentration to 5-10 mol% and sodium ascorbate to 10-20 mol%. |

| Poor Reagent Quality | Ensure the purity of your Methyl 4-ethynylcyclohexane-1-carboxylate and the azide partner. Impurities can sometimes interfere with the catalyst. Verify the integrity of your sodium ascorbate solution, as it can degrade over time. It is best to prepare it fresh. |

| Inadequate Mixing | If the reaction is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants and the catalyst. |

Problem 2: Presence of Side Products, Primarily Alkyne Homocoupling (Glaser Coupling)

| Possible Cause | Troubleshooting Action |

| Insufficient Reducing Agent | The homocoupling of terminal alkynes is an oxidative process that competes with the desired click reaction, especially in the presence of oxygen and Cu(II).[5] Increasing the concentration of sodium ascorbate to maintain a reducing environment can suppress this side reaction.[1] |

| High Catalyst Concentration | In some cases, very high concentrations of copper can promote side reactions. If you are using a high catalyst load, try reducing it while ensuring the use of a stabilizing ligand. |

Problem 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Action |

| Residual Copper in the Product | Copper can be challenging to remove completely, which is a concern for biological applications. After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to sequester and remove the copper ions. |

| Co-elution with Ligand | If using a non-polar ligand like TBTA, it may co-elute with your product during chromatography. Consider using a water-soluble ligand like THPTA, which can be easily removed with an aqueous wash.[8] |

Experimental Protocols

Protocol 1: Standard Click Reaction of Methyl 4-ethynylcyclohexane-1-carboxylate

This protocol provides a starting point for the reaction. Optimization may be required based on the specific azide used.

Materials:

-

Methyl 4-ethynylcyclohexane-1-carboxylate

-

Azide coupling partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

-

In a reaction vial, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen solvent.

-

In a separate vial, prepare the catalyst solution by dissolving THPTA (0.05 eq) in a small amount of water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq). The solution should turn a light blue.

-

Add the catalyst solution to the reaction mixture containing the alkyne and azide.

-

Prepare a fresh solution of sodium ascorbate (0.10-0.20 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Wash the organic layer sequentially with a saturated aqueous solution of EDTA, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst and Ligand Loading Optimization

| Entry | CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Ligand (mol%) | Solvent | Time (h) | Conversion (%) |

| 1 | 1 | 5 | None | t-BuOH/H₂O | 24 | 45 |

| 2 | 1 | 5 | 5 (THPTA) | t-BuOH/H₂O | 8 | >95 |

| 3 | 5 | 10 | 5 (THPTA) | t-BuOH/H₂O | 2 | >98 |

| 4 | 0.5 | 2 | 2 (THPTA) | t-BuOH/H₂O | 12 | >95 |

This table is a representative example of an optimization study and actual results may vary.

Visualizations

CuAAC Catalytic Cycle

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

Caption: A general experimental workflow for the CuAAC reaction.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low conversion in CuAAC reactions.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Garg, A., & Kaur, A. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6145-6204. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Click chemistry. Retrieved from [Link]

-

Mondal, P., & Bora, U. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 8(1), 1055–1068. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]

-

ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5853–5863. Retrieved from [Link]

-

ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1986–1997. Retrieved from [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

-

MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(7), 748. Retrieved from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Cell Biology, 103, 1-17. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7592-7610. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(7), 748. Retrieved from [Link]

-

Reddit. (2022, September 7). Low yields in Click rxn. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

Technical Support Center: Preventing Diyne Formation with Methyl 4-ethynylcyclohexane-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-ethynylcyclohexane-1-carboxylate. This guide is designed to provide in-depth troubleshooting and practical solutions to a common challenge encountered during its use: the unwanted formation of the homocoupled diyne byproduct. Our goal is to equip you with the knowledge to diagnose, prevent, and control this side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is diyne formation and why is it a problem with Methyl 4-ethynylcyclohexane-1-carboxylate?

A1: Diyne formation, specifically the Glaser or Hay coupling, is an oxidative homocoupling of terminal alkynes.[1][2] In the case of Methyl 4-ethynylcyclohexane-1-carboxylate, two molecules of the starting material react to form a symmetrical 1,3-diyne. This is a significant issue as it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be challenging to separate, complicating downstream purification.[3]

Q2: What are the primary drivers of diyne formation?

A2: The primary culprits are copper(I) catalysts and the presence of an oxidant, most commonly molecular oxygen.[2][4] The reaction is particularly prevalent in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][6]

Q3: Can the structure of Methyl 4-ethynylcyclohexane-1-carboxylate influence its tendency for diyne formation?

A3: Yes. While the fundamental reactivity lies with the terminal alkyne, the cyclohexyl ring can present some steric hindrance that may influence the rate of homocoupling compared to less bulky terminal alkynes.[7] However, this steric bulk is generally not sufficient to completely prevent the side reaction. The methyl ester group is generally stable under typical coupling conditions but can be sensitive to harsh basic or acidic conditions used during workup or purification.[8][9]

Q4: How can I detect the presence of the diyne byproduct in my reaction mixture?

A4: The diyne byproduct can be detected and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the starting material, desired product, and the diyne.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective. The diyne will have characteristic signals, and the disappearance of the terminal alkyne proton signal (typically a singlet) in ¹H NMR is a key indicator of its consumption.[12][13][14]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting and preventing diyne formation in your experiments with Methyl 4-ethynylcyclohexane-1-carboxylate.

Problem 1: Significant Diyne Formation in a Copper-Catalyzed Reaction (e.g., Sonogashira Coupling)

Symptoms:

-

Low yield of the desired cross-coupled product.

-

A major byproduct is observed by TLC, HPLC, or NMR, which is subsequently identified as the homocoupled diyne.

-

Rapid consumption of the starting alkyne without a corresponding increase in the desired product.

Root Cause Analysis and Solutions:

The formation of the diyne in copper-catalyzed reactions is a classic side reaction. The mechanism involves the copper-mediated oxidative coupling of the terminal alkyne.

Solution Workflow:

Caption: Troubleshooting workflow for excessive diyne formation.

Detailed Protocols and Explanations:

-

1.1 Implement a Strictly Inert Atmosphere:

-

Causality: The Glaser-Hay coupling is an oxidative process that requires an oxidant, with atmospheric oxygen being the most common culprit.[2] By rigorously excluding oxygen, you can significantly suppress this side reaction.

-

Protocol:

-

Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

-

Degas all solvents and liquid reagents by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.

-

Conduct the entire reaction, including reagent addition and sampling, under a positive pressure of high-purity nitrogen or argon.[15]

-

-

-

1.2 Optimize Copper(I) Catalyst Loading:

-

Causality: While catalytic amounts of copper(I) are necessary for many cross-coupling reactions, an excess can accelerate the undesired homocoupling.

-

Protocol:

-

Screen a range of copper(I) iodide (CuI) or copper(I) bromide (CuBr) concentrations, starting from as low as 0.5 mol% and incrementally increasing to find the optimal balance between the desired reaction rate and minimal diyne formation.

-

Ensure the copper(I) salt is of high purity and stored under an inert atmosphere, as oxidized copper species can also influence the reaction.

-

-

-

1.3 Introduce a Reducing Agent (for specific applications):

-

Causality: The presence of a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the oxidative cycle required for diyne formation. This is particularly relevant in reactions where the desired product is stable to the reducing agent.

-

Protocol:

-

Consider the addition of a stoichiometric or slight excess of a reducing agent like triphenylphosphine (PPh₃) or a mild reducing agent compatible with your reaction conditions.

-

This approach requires careful consideration of the compatibility of the reducing agent with other reagents in your reaction.

-

-

Problem 2: Diyne Formation Persists Despite an Inert Atmosphere

Symptoms:

-

Even with careful inert atmosphere techniques, a noticeable amount of diyne byproduct is still forming.

-

The reaction may be sluggish, leading to longer reaction times and more opportunity for side reactions.

Root Cause Analysis and Solutions:

If diyne formation persists, it may be necessary to employ more robust strategies that either temporarily block the reactive terminal alkyne or eliminate the need for the problematic copper catalyst altogether.

Solution Workflow:

Caption: Advanced strategies for persistent diyne formation.

Detailed Protocols and Explanations:

-

2.1 Employ a Protecting Group Strategy:

-

Causality: By temporarily "capping" the acidic proton of the terminal alkyne with a protecting group, you prevent it from participating in the homocoupling reaction.[16] The trimethylsilyl (TMS) group is a common and effective choice that is compatible with the methyl ester functionality.[17]

-

Protocol for TMS Protection:

-

Dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 equiv.) in an anhydrous solvent like THF or dichloromethane under an inert atmosphere.

-

Add a base such as triethylamine (1.5 equiv.) or diisopropylethylamine (1.5 equiv.).

-

Slowly add trimethylsilyl chloride (TMSCl) (1.2 equiv.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, dry, and concentrate. Purify the TMS-protected alkyne by column chromatography.

-

-

Protocol for TMS Deprotection:

-

After your desired reaction with the protected alkyne, dissolve the TMS-protected compound in a solvent like methanol or THF.

-

Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 equiv.) or potassium carbonate (K₂CO₃) in methanol.[18]

-

Stir at room temperature until deprotection is complete (monitor by TLC).

-

Work up and purify to obtain the deprotected product.

-

-

-

2.2 Switch to a Copper-Free Sonogashira Protocol:

-

Causality: By eliminating the copper co-catalyst, you remove the primary catalyst for the Glaser-Hay homocoupling side reaction.[19][20][21]

-

Protocol for a Generic Copper-Free Sonogashira:

-

In a glovebox or under a strictly inert atmosphere, combine the aryl/vinyl halide (1.0 equiv.), Methyl 4-ethynylcyclohexane-1-carboxylate (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a palladium N-heterocyclic carbene complex, 1-5 mol%), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) in an anhydrous, deoxygenated solvent (e.g., DMF, dioxane, or toluene).

-

Heat the reaction to the appropriate temperature (typically between 60-120 °C) and monitor its progress by TLC, HPLC, or GC-MS.

-

Upon completion, cool the reaction, perform an appropriate workup, and purify the product by column chromatography.

-

-

Quantitative Data Summary

| Strategy | Key Parameters | Typical Values | Expected Outcome |

| Inert Atmosphere | Oxygen Content | < 10 ppm | Significant reduction in diyne formation. |

| Copper Catalyst Optimization | [CuI] or [CuBr] | 0.5 - 2.0 mol% | Minimized homocoupling while maintaining desired reaction rate. |

| Protecting Group | Protecting Agent | TMSCl, TESCl | Complete prevention of diyne formation during the coupling step. |

| Copper-Free Conditions | Copper Co-catalyst | None | Elimination of the primary pathway for diyne formation. |

Analytical Characterization of the Diyne Byproduct

The expected diyne byproduct from the homocoupling of Methyl 4-ethynylcyclohexane-1-carboxylate is 1,4-bis(4-carbomethoxycyclohexyl)buta-1,3-diyne .

-

¹H NMR Spectroscopy:

-

The most notable change will be the disappearance of the singlet corresponding to the terminal alkyne proton in the starting material.

-

The signals for the cyclohexyl protons and the methyl ester protons will be present, likely with some minor shifts in their chemical environment compared to the starting material.

-

-

¹³C NMR Spectroscopy:

-

The appearance of new signals in the alkyne region (typically 60-90 ppm) corresponding to the four sp-hybridized carbons of the diyne moiety. The two internal carbons will have a different chemical shift from the two external carbons.[22]

-

-

HPLC-UV:

-

The diyne is a more conjugated and generally less polar molecule than the starting material. It will therefore have a different retention time on a reverse-phase HPLC column (typically a longer retention time) and a distinct UV-Vis absorption profile.

-

References

- Sonogashira Cross-Coupling. J&K Scientific LLC. (2021).

- Sonogashira cross-coupling reaction. (2020). YouTube.

- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. (2021).

- Sonogashira Coupling. Organic Chemistry Portal.

- The Sonogashira Coupling on Palladium Milling Balls—A new Reaction P

- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. (2006).

- A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.

- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.

- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.

- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing).

- Glaser coupling. Wikipedia.

- 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Homocoupling of Terminal Alkynes Catalysed by Ultrafine Copper Nanoparticles on Titania. Universidad de Alicante. (2011).

- Deprotection of Silyl Ethers. Gelest Technical Library.

- Development of (Trimethylsilyl)ethyl Ester Protected Enolates and Applications in Palladium-Catalyzed Enantioselective Allylic Alkylation: Intermolecular Cross-Coupling of Functionalized Electrophiles. Organic Chemistry Portal. (2014).

- Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal.

- Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions.

- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.

- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH.

- Does anyone has done selective deprotection of methyl ester of sialic acid in presence of pivaloyl group?

- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.

- Development of optimized conditions for Glaser-Hay bioconjug

- Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. (2014).

- Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies.

- Esterifications with 2-(Trimethylsilyl)

- Methyl Esters. Organic Chemistry Portal.

- 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne.

- 9.3 Synthesis of Alkynes. Organic Chemistry. YouTube. (2020).

- Glaser Coupling. Alfa Chemistry.

- Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.

- Methyl-Ester Protection and Deprotection. J&K Scientific LLC. (2025).

- TMS deprotection of acid- and base-sensitive substr

- HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Thermo Fisher Scientific.

- NO C02Bn.

-

NMR Analyses of-1,3-Bridged Calix[23]arene Conformations. ChemRxiv.

- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids

- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. MDPI.

Sources

- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 2. Glaser coupling - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl Esters [organic-chemistry.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 17. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spectrabase.com [spectrabase.com]

- 23. Sonogashira Coupling [organic-chemistry.org]

Technical Support Center: Navigating "Click Chemistry" with Sterically Hindered Substrates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a special focus on challenging substrates like Methyl 4-ethynylcyclohexane-1-carboxylate and sterically hindered azides. As a Senior Application Scientist, I understand that while "click chemistry" is renowned for its reliability, reactions involving bulky substrates can present unique challenges.[1][2][3] This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your experiments.

Part 1: Troubleshooting Guide for Reactions with Sterically Hindered Azides

Issue 1: Low or No Product Yield

You've set up your reaction with Methyl 4-ethynylcyclohexane-1-carboxylate and a bulky secondary or tertiary azide, but after the expected reaction time, TLC or LC-MS analysis shows little to no formation of the desired 1,2,3-triazole product.

-

Cause A: Insufficient Catalyst Activity due to Steric Hindrance. The transition state of the CuAAC reaction involves the coordination of both the alkyne and the azide to the copper center.[2] Significant steric bulk on the azide can impede its approach and coordination, thereby increasing the activation energy of the reaction.

-

Solution 1: Employ a More Effective Catalyst System. For sterically demanding substrates, standard copper sources like copper(II) sulfate with sodium ascorbate may not be sufficient. N-heterocyclic carbene (NHC)-copper complexes, such as [CuCl(TPh)] (where TPh is 1,4-diphenyl-1,2,3-triazol-5-ylidene), have been shown to be particularly effective for reactions involving sterically hindered azides and alkynes.[4] These catalysts can enhance the reaction rate and lead to excellent yields even at room temperature.[4] Ring-expanded NHC ligands have also demonstrated superior performance compared to their five-membered counterparts.[5]

-

Solution 2: Increase Catalyst Loading. While typically used in catalytic amounts, for sluggish reactions involving hindered substrates, increasing the copper catalyst loading (e.g., from 1-5 mol% to 10 mol%) can sometimes drive the reaction to completion. However, this should be done with caution as it can also lead to increased side products and difficulties in purification.

-

-

Cause B: Oxidation of the Cu(I) Catalyst. The catalytically active species in the CuAAC reaction is Cu(I).[2] Exposure to oxygen can readily oxidize Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.[2]

-

Solution 1: Rigorous Exclusion of Oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

-

Solution 2: Use an Excess of Reducing Agent. When generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), use a sufficient excess of a reducing agent like sodium ascorbate.[4] This helps to maintain a high concentration of the active Cu(I) species throughout the reaction.[4]

-

-

Cause C: Inappropriate Ligand Choice or Concentration. Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[2][6] However, the wrong ligand or an incorrect ligand-to-copper ratio can be detrimental.

-